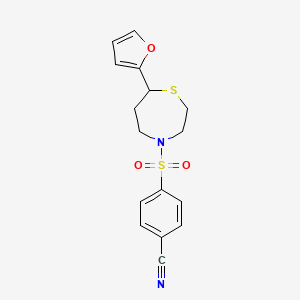

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c17-12-13-3-5-14(6-4-13)23(19,20)18-8-7-16(22-11-9-18)15-2-1-10-21-15/h1-6,10,16H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMJBXZDOKIWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling with a benzonitrile derivative. Key steps may include:

Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Synthesis of the thiazepane ring: This can be done via the reaction of a suitable amine with a thioamide, followed by cyclization.

Coupling reactions: The final step involves coupling the furan-thiazepane intermediate with a benzonitrile derivative under conditions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and sulfoxides.

Reduction: Amines and reduced thiazepane derivatives.

Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological pathways involving sulfur and nitrogen heterocycles.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazepane rings can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in heterocyclic rings, substituents, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound | Core Variation | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Key Features |

|---|---|---|---|---|---|

| Target | Thiazepane + Furan + Sulfonyl | 390.45 | 2.1 | 0.15 | Flexible thiazepane; polar sulfonyl group |

| Analog B | Thiazepane + Thiophene + Sulfonyl | 406.52 | 2.5 | 0.08 | Thiophene enhances lipophilicity |

| Analog C | Piperidine + Furan + Sulfonyl | 344.38 | 1.8 | 0.20 | Rigid piperidine; higher solubility |

| Analog D | Thiazepane + Furan + Nitro | 375.42 | 2.3 | 0.10 | Nitro group increases electron withdrawal |

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :

- Thiazepane vs.

- Furan vs. Thiophene : Replacing furan (oxygen) with thiophene (sulfur) in Analog B increases lipophilicity (LogP 2.5 vs. 2.1) but reduces solubility, likely due to decreased hydrogen-bonding capacity.

- Sulfonyl vs. Nitro : The sulfonyl group in the target compound provides stronger electron-withdrawing effects and polarity compared to the nitro group in Analog D, which may stabilize protein-ligand interactions.

Biological Activity

The compound 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is a complex organic molecule that features a unique combination of furan, thiazepane, and benzonitrile moieties. This structural diversity suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile is with a molecular weight of approximately 320.37 g/mol. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the furan ring : Achieved through cyclization reactions such as the Paal-Knorr synthesis.

- Synthesis of the thiazepane ring : Involves the reaction of suitable amines with thioamides.

- Coupling reactions : The final step includes coupling the furan-thiazepane intermediate with a benzonitrile derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the furan and thiazepane structures. For instance, derivatives containing these motifs have shown promising results in inhibiting cancer cell proliferation in various in vitro assays. A notable study demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | |

| Compound B | A549 (Lung) | 3.5 | |

| 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile | HCT116 (Colon) | TBD | Current Study |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against both bacterial and fungal strains. This is particularly relevant given the increasing resistance to conventional antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

The biological activity of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that lead to cell death or inhibition of growth.

Case Studies

Several case studies have documented the biological effects of compounds structurally similar to 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile. For example:

- Study on Anticancer Effects : A study evaluated a series of thiazepane derivatives for their cytotoxic effects on various cancer cell lines, showing that modifications at the furan position significantly enhanced activity against breast cancer cells .

- Antimicrobial Efficacy : Another investigation focused on derivatives containing both furan and thiazepane rings, revealing their potential as broad-spectrum antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.